1-Methylimidazolium sulfobutyrolactone
Description
Properties
IUPAC Name |
butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNZTRKWGDOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Methylimidazolium Sulfobutyrolactone
Strategic Approaches to Cation Synthesis: 1-Methylimidazole (B24206) Precursors and Alkylation Routes
The formation of the 1-methylimidazolium (B8483265) cation predominantly begins with the precursor 1-methylimidazole. chemicalbook.com The most common and direct route to introduce the desired alkyl group onto the imidazole (B134444) ring is through N-alkylation. nih.gov This type of reaction, specifically an S"N"2 reaction, involves the nucleophilic attack of the nitrogen atom of 1-methylimidazole on an alkyl halide. ku.edu
A typical laboratory-scale synthesis involves reacting 1-methylimidazole with an appropriate alkylating agent. chemspider.comnih.gov For instance, the reaction of 1-methylimidazole with 1-chlorobutane (B31608) or 1-bromobutane (B133212) can yield the corresponding 1-butyl-3-methylimidazolium halide. chemspider.comnih.gov The choice of the alkylating agent is crucial as it determines the substituent on the second nitrogen of the imidazole ring. To achieve high purity and good yields, anhydrous conditions are often essential. chemspider.com This may involve the careful distillation of starting materials and the use of dried glassware under an inert atmosphere. chemspider.com
Industrially, two primary routes for the synthesis of 1-methylimidazole itself are employed: the acid-catalyzed methylation of imidazole with methanol (B129727) and the Radziszewski reaction, which uses glyoxal (B1671930), formaldehyde (B43269), and a mixture of ammonia (B1221849) and methylamine. chemicalbook.com For laboratory preparations, methylation of imidazole followed by deprotonation, or deprotonation to form a sodium salt prior to methylation, are common methods. chemicalbook.com
Anion Synthesis Routes: Derivatization of Sulfobutyrolactone Scaffolds
The synthesis of the sulfobutyrolactone anion component often involves the derivatization of suitable starting materials. While direct literature on the synthesis of the "sulfobutyrolactone" anion for this specific zwitterion is scarce, general principles of sultone chemistry can be applied. Sultones are cyclic esters of sulfonic acids, and their synthesis has seen recent advancements. nih.gov One approach involves a ring-closing reaction of sulfonic acid lactone derivatives. nih.gov
The formation of the zwitterionic 1-methylimidazolium sulfobutyrolactone itself is often achieved through a ring-opening reaction of 1,4-butanesultone by 1-methylimidazole. This reaction is a quaternization reaction where the nucleophilic nitrogen of the 1-methylimidazole attacks the carbon adjacent to the oxygen in the sultone ring, leading to the formation of the zwitterion in a single step.
Direct Synthesis and Salt Metathesis Procedures for Compound Formation
The direct synthesis of this compound is typically achieved by the reaction of 1-methylimidazole with 1,4-butanesultone. This method is advantageous as it is an atom-economical reaction that directly yields the zwitterionic product without the formation of by-products.
Alternatively, for related ionic liquids, salt metathesis is a widely employed method. nih.gov This procedure involves a double displacement reaction between two soluble salts to form the desired ionic liquid and an insoluble salt that can be easily removed by filtration. For example, a 1-alkyl-3-methylimidazolium halide can be reacted with a sodium salt of the desired anion. nih.gov The resulting sodium halide precipitates out of the solution and can be filtered off, leaving the desired ionic liquid. nih.gov While not the primary route for this specific zwitterion, it is a fundamental technique in the synthesis of many ionic liquids. nih.govrsc.org The completeness of the anion exchange in such reactions can be verified using tests like the silver nitrate (B79036) test for halides. rsc.org
Investigation of Reaction Kinetics and Thermodynamic Control in Synthesis
The kinetics of the alkylation of 1-methylimidazole to form imidazolium-based ionic liquids have been studied, revealing that these are typically S"N"2 reactions. ku.eduresearchgate.net The reaction rate is significantly influenced by the solvent used. ku.edu Polar aprotic solvents tend to increase the reaction rate by stabilizing the charged transition state. ku.edu In contrast, polar protic solvents can slow the reaction down by forming hydrogen bonds with the nitrogen of 1-methylimidazole, which hinders its nucleophilic attack. ku.edu
Studies have shown that the reaction can be significantly faster in some solvents compared to a neat (solvent-free) reaction. ku.edu For example, the rate constant for the synthesis of 1-hexyl-3-methylimidazolium (B1224943) bromide is over an order of magnitude larger in DMSO than in methanol. ku.edu The use of a solvent also helps to manage the heat generated during these often exothermic reactions. ku.edu The reaction kinetics in dilute solutions generally follow a second-order rate law. researchgate.net At higher concentrations, deviations from this can occur due to changes in the activity coefficients of the reactants and the transition state. researchgate.net
The following table summarizes the effect of different solvents on the reaction rate constant for the alkylation of 1-methylimidazole.
| Solvent | Polarity (E"T"(30)) | Rate Constant (k) |
| Methanol | High | Low |
| DMSO | High | High |
| Acetone | Medium | Medium |
| Acetonitrile | Medium | Medium |
This is a generalized representation based on available literature. Actual values can vary based on specific reactants and conditions.
Principles of Green Chemistry in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids to create more environmentally benign processes. nih.gov This involves considering factors such as the use of renewable starting materials, reducing energy consumption, and minimizing waste. nih.gov
For the synthesis of this compound, the direct reaction between 1-methylimidazole and 1,4-butanesultone is inherently a green process as it is a 100% atom-economical reaction, meaning all the atoms of the reactants are incorporated into the final product.
In the broader context of ionic liquid synthesis, green chemistry principles can be applied by:
Using Greener Solvents: Selecting solvents with a lower environmental impact and toxicity.
Energy Efficiency: Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. nih.govscirp.org Microwave-assisted synthesis, for example, can significantly shorten polymerization times due to efficient heat transfer. nih.gov
Catalysis: Using recyclable catalysts to improve reaction efficiency and reduce waste. scirp.org
Scalability Considerations for Research and Preparative Applications
Scaling up the synthesis of this compound from laboratory to preparative or industrial scales presents several challenges. A key consideration is the management of reaction heat, as the quaternization reaction can be highly exothermic. ku.edu On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. The use of appropriate reactors and cooling systems is therefore essential.
The viscosity of the reaction mixture can also increase significantly as the product forms, which can pose challenges for stirring and material handling. ku.edu The choice of solvent becomes even more critical at scale, not only for its effect on reaction kinetics but also for its ease of removal and recycling.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of imidazolium-based zwitterions in solution and the solid state.
The ¹H and ¹³C NMR spectra of 1-Methylimidazolium (B8483265) sulfobutyrolactone provide fundamental information about its molecular framework. The chemical shifts are sensitive to the electronic environment of each nucleus, confirming the presence of the imidazolium (B1220033) ring, the N-methyl group, and the sulfobutyl chain.
In the ¹H NMR spectrum, the protons on the imidazolium ring are the most deshielded due to the ring's aromaticity and positive charge. The C(2)-H proton, positioned between two nitrogen atoms, typically appears as the most downfield signal, often above 9.0 ppm, and is particularly sensitive to solvent effects and intermolecular interactions. nih.gov The C(4)-H and C(5)-H protons resonate at slightly higher fields. The N-methyl group gives a characteristic singlet, while the protons of the butyl chain appear as multiplets. The methylene (B1212753) group attached to the imidazolium nitrogen (N-CH₂) is more deshielded than the other methylene groups due to the proximity of the positive charge. The methylene group adjacent to the sulfonate group (CH₂-SO₃⁻) is also shifted downfield.
The ¹³C NMR spectrum complements the proton data. The carbons of the imidazolium ring have distinct chemical shifts, with the C(2) carbon being the most downfield. The chemical shifts of the carbons in the sulfobutyl chain confirm its structure and attachment to the imidazolium ring. Data from analogous compounds, such as 3-(1-methyl-3-imidazolio)propanesulfonic acid, provide a reference for expected chemical shifts. pitt.edu
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for 1-Methylimidazolium sulfobutyrolactone (Note: Shifts are estimates based on data for analogous compounds in DMSO-d₆ and are subject to variation based on solvent and concentration)
| Atom Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Imidazolium C(2)-H | ~9.1 | ~137 |
| Imidazolium C(4)-H / C(5)-H | ~7.7 - 7.8 | ~122 - 124 |
| N-CH₃ | ~3.8 | ~36 |
| N-CH₂-(CH₂)₂-CH₂-SO₃⁻ | ~4.2 (t) | ~49 |
| N-CH₂-CH₂-CH₂-CH₂-SO₃⁻ | ~2.0 (m) | ~28 |
| N-(CH₂)₂-CH₂-CH₂-SO₃⁻ | ~1.7 (m) | ~22 |
| N-(CH₂)₃-CH₂-SO₃⁻ | ~2.5 (t) | ~51 |
Data compiled from related imidazolium structures. pitt.edursc.org
Two-dimensional (2D) NMR experiments are essential for the complete assignment of the ¹H and ¹³C spectra and for probing the spatial arrangement of the molecule. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between protons. This would unambiguously establish the connectivity within the sulfobutyl chain by showing correlations between adjacent methylene groups (e.g., N-CH₂ to -CH₂-, -CH₂- to -CH₂-, and -CH₂- to -CH₂-SO₃⁻). It would also confirm the coupling between the C(4)-H and C(5)-H protons on the imidazolium ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons. researchgate.net They can provide insights into the zwitterion's preferred conformation in solution, such as the potential for the sulfobutyl chain to fold back towards the imidazolium ring.
Solid-state NMR (SSNMR) spectroscopy offers a powerful means to investigate the structure and dynamics of this compound in its solid, solvent-free state. nih.gov Unlike solution NMR, which averages out anisotropic interactions, SSNMR can probe the local environment and intermolecular packing. nih.gov
Techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) are particularly informative. The ¹³C CPMAS spectrum provides chemical shifts that are sensitive to the crystalline or amorphous form of the material. More importantly, ¹⁵N CPMAS can definitively confirm the zwitterionic nature of the molecule. nih.gov The chemical shift of the imidazolium nitrogen atoms would be characteristic of a positively charged, quaternary nitrogen environment, distinguishing it from an uncharged imidazole (B134444). nih.gov Furthermore, SSNMR can be used to measure interatomic distances and probe the dynamics of different molecular segments, providing a detailed picture of the bulk structure and any phase transitions. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, identifying functional groups and probing intermolecular forces. fgcu.edunih.gov
The IR and Raman spectra of this compound are characterized by vibrations originating from the imidazolium cation and the sulfonate group. nih.govwestmont.edu
The imidazolium ring exhibits several characteristic bands. The C-H stretching vibrations of the ring protons (C(2,4,5)-H) typically appear above 3000 cm⁻¹. The C-H stretching modes of the methyl and methylene groups are found in the 2800-3000 cm⁻¹ region. nih.gov Ring stretching and deformation modes (ν(C=C), ν(C-N)) occur in the 1400-1600 cm⁻¹ region.
The most prominent features from the anionic moiety are the vibrations of the sulfonate group (SO₃⁻). The asymmetric (νₐₛ) and symmetric (νₛ) SO₃ stretching modes are typically very strong in the IR spectrum and are expected in the ~1200 cm⁻¹ and ~1040 cm⁻¹ regions, respectively. The C-S stretch is expected around 700-800 cm⁻¹. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Imidazolium Ring ν(C-H) | 3100 - 3200 | Medium-Weak | Medium |
| Alkyl ν(C-H) | 2850 - 3000 | Medium | Strong |
| Imidazolium Ring ν(C=N), ν(C=C) | 1500 - 1600 | Strong | Medium |
| Asymmetric νₐₛ(SO₃) | ~1200 | Very Strong | Weak |
| Symmetric νₛ(SO₃) | ~1040 | Strong | Medium |
| ν(C-S) | 700 - 800 | Medium | Medium |
Data compiled from literature on imidazolium and sulfonate-containing compounds. nih.govnih.govijcrr.com
Vibrational spectroscopy is exceptionally sensitive to the formation of intermolecular hydrogen bonds, which are crucial in defining the structure and properties of zwitterionic materials. nih.govamazonaws.com In this compound, the primary hydrogen bonding interaction is expected between the acidic protons of the imidazolium ring (especially C(2)-H) and the oxygen atoms of the sulfonate group (C-H···O). nih.govamazonaws.com
The formation of these hydrogen bonds causes noticeable shifts in the vibrational frequencies of the involved groups. fgcu.edu
Imidazolium C-H Stretching: The C-H stretching frequencies of the imidazolium ring are particularly diagnostic. The interaction of these protons with the sulfonate oxygens typically leads to a red shift (a shift to lower wavenumbers) of the corresponding stretching band. The magnitude of this shift correlates with the strength of the hydrogen bond. fgcu.edu
Sulfonate Group Vibrations: The involvement of the sulfonate oxygen atoms in hydrogen bonding can lift their symmetry, potentially causing the degenerate vibrational modes to split into multiple bands and shift in frequency. nih.gov
These spectroscopic signatures, often studied in combination with theoretical calculations, provide direct evidence for the hydrogen-bonding networks that lead to the self-assembly and specific packing arrangements of these zwitterions in the condensed phase. ccspublishing.org.cnpku.edu.cnrsc.org
In-Situ Vibrational Spectroscopy for Reaction Monitoring
In-situ vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful, non-invasive method for real-time monitoring of chemical reactions. These techniques allow for the tracking of reactant consumption, intermediate formation, and product generation by observing changes in the characteristic vibrational frequencies of functional groups.
The synthesis of this compound typically involves the quaternization reaction between 1-methylimidazole (B24206) and 1,4-butane sultone. Monitoring this reaction in-situ provides critical kinetic data and insight into the reaction mechanism. A study on the synthesis of the similar compound 4-Imidazol-1-yl-butane-1-sulfonic acid from imidazole and 1,4-butane sultone confirms the utility of spectroscopic characterization for this class of reaction. researchgate.netum.edu.my
During the synthesis of this compound, specific vibrational bands can be monitored to follow the reaction progress. The key spectroscopic changes would involve the disappearance of bands associated with the reactants and the concurrent appearance of bands corresponding to the zwitterionic product. For instance, the stretching modes of the C-O-S group in the 1,4-butane sultone ring would diminish, while strong new bands corresponding to the symmetric and asymmetric stretches of the sulfonate group (SO₃⁻) would emerge.
Table 1: Key Vibrational Bands for In-Situ Monitoring of this compound Synthesis
| Molecule | Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Change |
|---|---|---|---|---|
| 1,4-Butane Sultone (Reactant) | Sultone Ring | S-O-C Stretch | ~800-900 | Decrease / Disappear |
| 1,4-Butane Sultone (Reactant) | Sultone Ring | Asymmetric SO₂ Stretch | ~1350-1370 | Decrease / Disappear |
| 1-Methylimidazole (Reactant) | Imidazole Ring | Ring Breathing/Stretching | ~1300-1500 | Shift / Change |
| Product Zwitterion | Sulfonate (SO₃⁻) | Symmetric SO₃⁻ Stretch | ~1040-1060 | Increase / Appear |
| Product Zwitterion | Sulfonate (SO₃⁻) | Asymmetric SO₃⁻ Stretch | ~1170-1200 | Increase / Appear |
Raman spectroscopy is particularly well-suited for monitoring reactions in bulk solutions due to the weak Raman scattering of many common solvents and glass, allowing for analysis directly through a reaction vessel wall. chemspider.commdpi.comnist.gov By tracking the intensity of these key peaks over time, a detailed kinetic profile of the synthesis can be constructed.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (Molecular Formula: C₈H₁₄N₂O₃S, Molecular Weight: 246.28 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique. units.it
Being a zwitterion, the compound can be analyzed in both positive and negative ion modes, often forming adducts such as [M+H]⁺ or [M+Na]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to systematically break the parent ion into smaller fragments, providing detailed structural information. units.itmdpi.com
The fragmentation of imidazolium-based ionic liquids is well-documented and typically involves the cleavage of N-alkyl side chains and subsequent fragmentation of the imidazolium ring. researchgate.netacs.orggovinfo.govrsc.org For this compound, the primary fragmentation pathways would include cleavage at the C-S bond and various points along the butyl chain, as well as characteristic losses from the imidazolium core.
Table 2: Predicted ESI-MS Fragmentation of this compound ([M+H]⁺, m/z = 247.08)
| Fragment m/z | Proposed Structure / Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 167.06 | Loss of SO₃ (80.02 Da) | Cleavage of S-C bond in the butyl chain. |
| 139.09 | Loss of C₄H₈SO₃ (136.03 Da) | Cleavage of N-C bond, loss of entire sulfobutyl chain. |
| 111.06 | [C₅H₇N₂O₃S]⁺ | Loss of methane (B114726) (CH₄) from the butyl chain (less common). |
| 97.08 | [C₅H₉N₂]⁺ (1-methyl-3-butylimidazolium fragment) | Cleavage of S-C bond and loss of SO₃. |
| 83.06 | [C₄H₇N₂]⁺ (1-methylimidazolium core) | Cleavage and loss of the entire butylsulfonate side chain. |
Note: m/z values are calculated for the most abundant isotopes and may vary slightly in experimental data.
X-ray Diffraction (XRD) and Neutron Scattering for Crystalline and Amorphous Structures
X-ray diffraction (XRD) and neutron scattering are the premier techniques for determining the atomic and molecular arrangement in materials, distinguishing between highly ordered crystalline structures and disordered amorphous states. acs.org Crystalline materials exhibit long-range periodic order, which produces sharp Bragg diffraction peaks, while amorphous materials show only short-range order, resulting in broad scattering halos. epj-conferences.org
While a specific single-crystal X-ray structure for this compound is not widely published, its reported melting point of approximately 217°C implies that it exists as a crystalline solid at room temperature. researchgate.net Studies on analogous imidazolium-based ionic liquids and zwitterions reveal common structural motifs. nist.govugr.es
In the solid state, imidazolium salts often form lamellar, sheet-like arrays. mdpi.comnih.gov These structures are dictated by a combination of strong electrostatic interactions between the charged moieties (the imidazolium ring and the sulfonate group) and weaker van der Waals forces between the non-polar alkyl parts. This segregation into polar and non-polar domains is a hallmark of many ionic liquids.
Small-angle X-ray and neutron scattering (SAXS/SANS) are particularly sensitive to these larger-scale structures. rsc.orgnih.gov For compounds like this compound, SAXS/SANS experiments on the liquid (molten) state would be expected to show a characteristic "pre-peak" at low scattering vectors (q). This peak is a signature of nanoscale domain segregation, corresponding to the correlation length between alternating polar and non-polar regions within the liquid. mdpi.comnih.gov Neutron scattering provides a complementary view, and by using isotopic substitution (e.g., deuteration), specific parts of the molecule can be highlighted to build a more detailed structural model. rsc.org
Table 3: Application of Scattering Techniques to Structural Analysis
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Single-Crystal XRD | Precise atomic coordinates, bond lengths, bond angles, unit cell parameters. | Would provide the definitive solid-state structure, confirming packing and intermolecular interactions. |
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters, estimation of crystallinity. | Confirms the crystalline nature and identifies the specific crystal system. researchgate.net |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Characterization of long-range order and nanoscale structures (1-100 nm). | Reveals the presence and size of polar/non-polar nanodomains in the liquid state. rsc.orgnih.gov |
| Neutron Diffraction | Atomic positions (especially light atoms like H), partial structure factors. | Complements XRD, particularly useful for determining the orientation of the imidazolium ring and alkyl chain via H/D contrast. |
Advanced Spectroscopic Probes for Interfacial and Confined Systems
Understanding the behavior of molecules at interfaces and in confined environments is crucial for applications in catalysis, electrochemistry, and materials science. Advanced spectroscopic techniques that are inherently surface-sensitive are required for these investigations.
Sum-frequency generation (SFG) vibrational spectroscopy is a powerful second-order nonlinear optical technique used to obtain the vibrational spectrum of molecules specifically at an interface. The technique is surface-specific because in a medium with inversion symmetry (like a bulk liquid or gas), the SFG signal is forbidden. An interface inherently breaks this symmetry, allowing a signal to be generated.
Numerous SFG studies have investigated the interfacial orientation of imidazolium-based ionic liquids. These studies typically reveal that the orientation of the imidazolium cation and its alkyl chains depends strongly on the nature of the interface (e.g., hydrophobic vs. hydrophilic, charged vs. neutral). For this compound, SFG would provide unique insights into its zwitterionic nature at an interface. One could determine the orientation of the imidazolium ring and the butylsulfonate chain relative to the surface normal. For example, at the air-water interface, it is likely that the polar sulfonate group would be solvated in the aqueous phase, while the orientation of the rest of the molecule would be influenced by the resulting charge balance and hydrophobic interactions. Studies on sulfonate-containing polymers like Nafion have successfully used SFG to probe the orientation of the SO₃⁻ groups at electrochemical interfaces.
Other advanced probes can be used to study the behavior of this compound in confined systems, such as within the pores of a nanomaterial. Fluorescence correlation spectroscopy (FCS) can measure diffusion dynamics, while specialized solid-state Nuclear Magnetic Resonance (NMR) techniques can provide information on molecular mobility and orientation within a confined space.
Table 4: Advanced Probes for Interfacial and Confined Analysis
| Technique | Primary Application | Information Gained for this compound |
|---|---|---|
| Sum-Frequency Generation (SFG) Spectroscopy | Probing molecular orientation at interfaces (solid-liquid, liquid-gas, etc.). acs.org | Determination of the orientation of the imidazolium ring and sulfobutyl chain at various interfaces. |
| Fluorescence Correlation Spectroscopy (FCS) | Measuring diffusion coefficients and concentrations in small volumes. | Analysis of molecular dynamics and potential aggregation when confined in nanopores or micelles. |
| Solid-State NMR Spectroscopy | Characterizing structure and dynamics in solid or semi-solid systems. | Investigating molecular mobility and interactions when adsorbed onto a solid support or confined in a matrix. |
| Neutron Reflectometry (NR) | Determining the structure of thin films and interfaces with high resolution. | Provides a detailed density profile of the zwitterion adsorbed at a solid-liquid or liquid-air interface. |
Computational and Theoretical Chemistry Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of an ion pair, from its most stable geometry to its electronic distribution and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground-state properties of ionic liquids due to its favorable balance between accuracy and computational cost. bohrium.comresearchgate.net It is employed to determine the optimized geometries, interaction energies, and electronic properties of IL ion pairs.
Researchers use DFT to explore various possible conformations of a cation-anion pair to identify the most stable (lowest energy) structure. researchgate.net For imidazolium-based ILs, studies have shown that strong hydrogen bonds, particularly involving the acidic hydrogen on the C2 carbon of the imidazolium (B1220033) ring (the carbon between the two nitrogen atoms), are crucial in stabilizing the ion pair. researchgate.netnih.gov
Key research findings from DFT studies on analogous imidazolium ILs include:
Interaction Energies: Calculations reveal the strength of the interaction between the cation and anion. For instance, a study on 1,2,4-trimethylimidazolium hydrogen sulfate (B86663) ([MMMIM][HSO4]) showed it to be the most stable among related nitrate (B79036) and hydrogen carbonate ILs, a stability driven by electrostatic interactions and hydrogen bonding. bohrium.com
Electronic Properties: DFT is used to calculate global reactive properties through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the kinetic stability of the molecule. bohrium.comresearchgate.net
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps and Fukui functions, derived from DFT calculations, help identify the regions of a molecule most susceptible to electrophilic or nucleophilic attack. researchgate.net For example, in 1-butyl-3-methylimidazolium taurate ([BMIM][Tau]), the C2 carbon of the imidazolium ring was identified as being prone to nucleophilic attack. researchgate.net
Table 1: Representative DFT-Calculated Properties for an Imidazolium-Based Ionic Liquid Data is illustrative and based on findings for analogous compounds.
| Parameter | Description | Typical Finding | Reference |
|---|---|---|---|
| Interaction Energy | The energy released when the cation and anion form an ion pair from isolated ions. | Values are significantly negative, indicating stable ion pair formation. | bohrium.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally implies greater kinetic stability and lower chemical reactivity. | bohrium.comresearchgate.net |
| Key H-Bond Distance | The distance between the acidic C2-H proton of the imidazolium ring and an acceptor atom on the anion. | Typically short, indicating a strong, stabilizing hydrogen bond. | researchgate.netnih.gov |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, albeit at a greater computational expense. researchgate.net These methods are often used to benchmark DFT results or for systems where electron correlation effects are particularly important.
A key application of high-level ab initio calculations is the accurate determination of thermochemical data. For example, in a study on 1-methylimidazolium (B8483265) nitrate, G3MP2 theory, a composite ab initio method, was used to calculate the gas-phase enthalpy of formation for the individual ions. nih.gov This theoretical data, when combined with experimental calorimetric measurements, allowed for the determination of the molar enthalpy of vaporization of the ionic liquid. nih.gov Such high-accuracy predictions are crucial for building reliable thermodynamic models. nih.govnih.gov
Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT and ab initio calculations can simulate vibrational (IR and Raman) and NMR spectra. researchgate.netresearchgate.net By comparing calculated spectra with experimental results, researchers can confirm molecular structures and gain insight into intermolecular interactions. researchgate.netdtu.dk
Vibrational Spectra (IR & Raman): Theoretical calculations predict the vibrational frequencies and intensities of different molecular motions. Shifts in vibrational frequencies upon the formation of the ion pair, compared to the free ions, can be explained by changes in geometry and electron density distribution. researchgate.net For instance, the stretching frequency of the C2-H bond on the imidazolium ring is a sensitive probe of hydrogen bonding, and its position in the calculated spectrum can be correlated with the strength of the cation-anion interaction. Studies on 1-methylimidazolium ethanoate used DFT calculations to interpret the Raman spectra of its vapor phase, confirming it consists of neutral 1-methylimidazole (B24206) and ethanoic acid molecules. dtu.dknih.govdtu.dk
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net Comparing calculated ¹H and ¹³C NMR shifts with experimental data helps in the structural elucidation of new compounds and in understanding how the electronic environment of each nucleus is affected by intermolecular forces.
Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies for Imidazolium ILs Data is illustrative and based on findings for analogous compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Interpretation | Reference |
|---|---|---|---|---|
| Imidazolium Ring C-H Stretch | Varies with method/basis set | ~3150 - 3170 | Position is sensitive to hydrogen bonding with the anion. | researchgate.net |
| Anion-Specific Stretch (e.g., S=O) | Varies with anion structure | Varies with anion structure | Shift upon IL formation indicates interaction with the cation. | dntb.gov.ua |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena
While QM methods excel at describing the properties of one or a few ion pairs, Molecular Dynamics (MD) simulations are used to model the collective behavior of thousands of molecules over time. This allows for the prediction of bulk properties and the study of dynamic processes. nih.govnih.gov
MD simulations can be performed at different levels of detail. mdpi.comnih.gov
All-Atom (AA) Simulations: In this approach, every atom in the system is represented explicitly. AA simulations provide a highly detailed picture of molecular interactions and dynamics. nih.govnih.gov They have been successfully used to simulate bulk properties of imidazolium-based ILs, such as density, viscosity, diffusion coefficients, and ionic conductivity. nih.govnih.gov The results often show good agreement with experimental data when a well-parameterized force field is used. nih.govnih.gov
Coarse-Grained (CG) Simulations: To study phenomena over longer time and length scales, such as self-assembly or phase transitions, coarse-grained models are employed. mdpi.comnih.govresearchgate.net In CG models, groups of atoms (e.g., the entire imidazolium ring or the alkyl tail) are represented as single interaction sites or "beads". vtt.fi This simplification reduces the computational cost significantly, allowing for simulations that are orders of magnitude longer than AA simulations. mdpi.com CG models are parameterized to reproduce key properties from either experimental data or more detailed AA simulations. researchgate.netvtt.fi
Table 3: Representative Bulk Properties from MD Simulations of Imidazolium ILs Data is illustrative and based on findings for analogous compounds at specific temperatures.
| Property | Simulation Type | Simulated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Density (g/cm³) | All-Atom | Within ~1% of experimental | Varies by IL | nih.gov |
| Surface Tension (mN/m) | Coarse-Grained | 39.4 (at 400 K) | ~40-45 (at 400 K) | researchgate.net |
| Cation Diffusion Coefficient (10⁻¹⁰ m²/s) | All-Atom | Varies by alkyl chain length | Varies by alkyl chain length | nih.gov |
The behavior of ionic liquids at interfaces is critical for applications like lubrication, electrochemistry, and catalysis. MD simulations are uniquely suited to probe the structure and dynamics of these interfacial regions. nih.govnih.gov
Simulations of imidazolium ILs at solid surfaces, such as hydroxylated silica (B1680970) or graphite (B72142) electrodes, reveal a distinct layering of ions extending several nanometers from the surface into the bulk liquid. researchgate.netnih.gov Key findings often include:
Ion Orientation: The imidazolium cations typically orient themselves in a specific manner at the interface. At a silica surface, the rings tend to lie parallel to the surface to maximize interaction. nih.gov At a liquid-vacuum interface, the charged imidazolium ring tends to be in the interior of the film, while the nonpolar alkyl chain points towards the vacuum. nih.gov
Altered Dynamics: The mobility of ions within these interfacial layers is significantly different from the bulk. Typically, dynamics are much slower near a solid surface due to strong interactions. nih.gov
Capacitance: Simulations of ILs confined between charged graphite electrodes are used to study the formation of the electrical double layer and to calculate properties like differential capacitance, which is crucial for understanding their performance in supercapacitors. researchgate.net
Analysis of Diffusion Coefficients and Rotational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for analyzing the transport properties of ionic liquids and zwitterions like 1-Methylimidazolium sulfobutyrolactone. These simulations can predict diffusion coefficients and describe the rotational dynamics of the ions, which are key to understanding the material's viscosity and conductivity.
The diffusion coefficient is typically calculated from the mean square displacement (MSD) of the ions over time, following the Einstein relation. Alternatively, the velocity autocorrelation function (VACF) can be integrated to obtain the diffusion coefficient. nih.govresearchgate.net Studies on similar imidazolium-based ionic liquids have shown that the choice of computational method can influence the resulting diffusion coefficients, with values derived from VACF often being closer to experimental data. nih.gov For instance, MD simulations of various 1-alkyl-3-methylimidazolium cations have demonstrated that the diffusion of the cation is influenced by the size and shape of the anion. nih.govresearchgate.net In the case of 1-methylimidazolium-based protic ionic liquids, dielectric relaxation spectroscopy, complemented by polarizable MD simulations, has been used to disentangle translational and rotational dynamics. mpg.de
The rotational dynamics of the 1-methylimidazolium cation and the sulfobutyrolactone zwitterionic system can be investigated by analyzing the rotational correlation functions of specific vectors within the molecule. For other imidazolium-based systems, studies have revealed that rotational motions can be complex, sometimes exhibiting nondiffusive behavior, especially in viscous environments. psu.edu For example, in 1-butyl-3-methylimidazolium hexafluorophosphate, the rotational motions of the butyl chains at the gas-liquid interface are influenced by hydrogen bonding and hydrophobic interactions. nih.gov The rotational dynamics in organic ionic plastic crystals based on imidazolium have been shown to be heterogeneous, with molecules undergoing rotational hopping motions. nih.gov
Table 1: Representative Self-Diffusion Coefficients for Imidazolium-Based Ionic Liquids from Molecular Dynamics Simulations
| Ionic Liquid Cation | Anion | Temperature (K) | Cation Diffusion Coefficient (10⁻¹⁰ m²/s) | Anion Diffusion Coefficient (10⁻¹⁰ m²/s) | Source |
| 1-hexyl-3-methylimidazolium (B1224943) | Bromide | 298.15 | Value not specified | Value not specified | researchgate.net |
| 1-ethyl-3-methylimidazolium | dicyanamide | Not specified | ~2.5 | ~2.5 | nih.gov |
| 1,3-dimethylimidazolium | Nitrate | 400 | Value not specified | Value not specified | arxiv.org |
| 1-ethyl-3-methylimidazolium | Lactate | Not specified | Value not specified | Value not specified | nih.gov |
Note: Specific values for this compound are not available in the cited literature. The table presents data for analogous compounds to illustrate typical results from such studies.
Statistical Mechanics and Force Field Development for Condensed Phase Systems
The accuracy of molecular simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For this compound, developing a reliable force field is a critical first step for any condensed-phase simulation.
Several approaches to force field development for imidazolium-based ionic liquids have been reported. These often start from existing general force fields like AMBER, CHARMM, or OPLS and are then refined. researchgate.netresearchgate.net A common practice involves calculating atomic partial charges using quantum mechanical methods, such as the restrained electrostatic potential (RESP) approach. researchgate.netacs.org To better account for polarization effects in the condensed phase, these charges are often scaled; a scaling factor between 0.6 and 0.8 has been found to provide a good balance for describing both solute-solvent and solvent-solvent interactions. chemrxiv.org For zwitterionic systems, which have covalently bonded cationic and anionic moieties, the development of accurate force fields is particularly important for capturing the intramolecular charge distribution and its effect on intermolecular interactions. aip.org
Statistical mechanics provides the theoretical framework for connecting the microscopic details from simulations to macroscopic thermodynamic properties. For ionic liquids, statistical mechanics has been used to define and characterize the existence of nanoscale domains and structural heterogeneity. nih.gov Coarse-grained force fields, which group atoms into larger pseudo-atoms, can also be developed using statistical mechanics principles like relative entropy minimization to enable simulations of larger systems over longer timescales. researchgate.net
Table 2: Common Approaches in Force Field Development for Imidazolium-Based Systems
| Force Field Strategy | Key Features | Typical Application | Representative References |
| All-Atom Force Fields (e.g., extensions of AMBER, OPLS-AA) | Detailed atomic representation, explicit treatment of all atoms. | High-accuracy simulations of structural and dynamic properties. | researchgate.netchemrxiv.org |
| United-Atom Force Fields | Hydrogen atoms on aliphatic groups are merged with the carbon atom to which they are attached. | Reduced computational cost while maintaining reasonable accuracy for many properties. | bohrium.com |
| Coarse-Grained Force Fields (e.g., MARTINI) | Groups of atoms are represented by a single interaction site. | Simulations of large systems and long-timescale phenomena like self-assembly. | researchgate.net |
| Polarizable Force Fields | Explicitly accounts for electronic polarizability, often through induced dipoles or fluctuating charges. | Improved description of electrostatic interactions and dynamics in heterogeneous environments. | nih.govrsc.org |
| Virtual Site Force Fields (e.g., OPLS-VSIL) | Introduction of off-center charge sites to better represent the electrostatic potential. | Enhanced accuracy for hydrogen bonding and π-π stacking interactions. | nih.gov |
Reaction Mechanism Elucidation Through Computational Pathways and Energy Barriers
Computational chemistry, particularly density functional theory (DFT), is instrumental in elucidating the reaction mechanisms involving ionic liquids. For a reactive species like this compound, understanding its potential reaction pathways and the associated energy barriers is crucial for applications where chemical stability is a concern.
Theoretical studies on the reactions of imidazolium cations have provided insights into their non-inert nature in certain chemical environments. For example, DFT calculations have been used to investigate the side reaction of the 1-butyl-3-methylimidazolium cation with glucose. nih.gov This study mapped out the reaction coordinates and calculated the activation energy barriers, revealing how a base can catalyze the reaction by deprotonating the imidazolium ring. nih.gov Similarly, computational studies have been performed on the reaction of hypergolic ionic liquids, using ab initio molecular dynamics to probe the initial steps of the reaction mechanism. researchgate.net
For this compound, a similar computational approach could be employed. This would involve:
Identifying potential reactants and reaction products.
Using DFT to locate the transition state structures connecting reactants and products.
Calculating the activation energies and reaction enthalpies to determine the feasibility of different pathways.
Investigating the role of catalysts or other species in the reaction medium.
These calculations would provide a detailed, atomistic understanding of the reactivity of this compound.
Solvation Models and Continuum Approaches for Environmental Effects
The behavior of this compound in solution is governed by its interactions with the surrounding solvent molecules. Solvation models are computational methods used to describe these environmental effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit (continuum), where the solvent is represented as a continuous medium with a specific dielectric constant. acs.org
Implicit solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and polarizable continuum models (PCM), are computationally efficient for calculating solvation free energies and exploring the effects of different solvents. acs.orgfrontiersin.org These models are particularly useful for predicting properties like polarity and hydrogen bonding ability. acs.orgfrontiersin.org For zwitterionic compounds, the choice of the solute cavity in continuum models is a critical parameter that can affect the accuracy of the calculations. youtube.com
Explicit solvent models, typically used in MD simulations, provide a more detailed picture of the solvation shell structure and dynamics. bohrium.com Studies on imidazolium-based ionic liquids in water have shown that the ions can remain strongly structured even at high dilution, significantly affecting the structure of the surrounding water. nih.gov For zwitterionic systems, molecular dynamics simulations with explicit solvent can reveal details of solvent-mediated ion pairing and the structural evolution of solvation shells. bohrium.com
The choice between an explicit and implicit solvent model depends on the specific property being investigated. A combination of both approaches often provides the most comprehensive understanding of solvation effects.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks and Their Influence on Local Order
Hydrogen bonding plays a pivotal role in the local ordering of 1-Methylimidazolium (B8483265) sulfobutyrolactone. The primary hydrogen bond donors are the acidic protons on the imidazolium (B1220033) ring, particularly the C2-H, and to a lesser extent, the C4-H and C5-H protons. The oxygen atoms of the sulfonate group act as strong hydrogen bond acceptors. This intramolecular and intermolecular hydrogen bonding between the imidazolium cation and the sulfonate anion is a defining feature of its structure.
In the solid state, these interactions lead to the formation of extensive three-dimensional networks, influencing the crystal packing. In solution, the nature and extent of hydrogen bonding are dependent on the solvent environment. Protic solvents can compete for hydrogen bonding sites, while aprotic solvents may allow for more persistent ion pairing mediated by hydrogen bonds. Theoretical calculations on similar imidazolium-based ionic liquids have shown that C-H···O hydrogen bonds are significant in dictating the conformational preferences and the local structure. researchgate.net
Table 1: Predicted Hydrogen Bond Characteristics in 1-Methylimidazolium sulfobutyrolactone (Based on analogous systems)
| Donor | Acceptor | Typical Bond Length (Å) | Bond Angle (°) | Relative Strength |
|---|---|---|---|---|
| Imidazolium C2-H | Sulfonate O | 2.1 - 2.5 | 150 - 170 | Strong |
| Imidazolium C4/5-H | Sulfonate O | 2.3 - 2.8 | 140 - 160 | Moderate |
| Water O-H | Sulfonate O | 1.8 - 2.2 | 160 - 180 | Strong (in hydrated form) |
Note: The data in this table is illustrative and based on computational and experimental findings for structurally related imidazolium and sulfonate-containing compounds.
Ionic Pairing and Aggregation Phenomena in Solution
As a zwitterion, this compound exhibits strong electrostatic interactions that lead to significant ionic pairing, even in dilute solutions. The positively charged imidazolium ring and the negatively charged sulfonate group of the same or adjacent molecules are strongly attracted to each other. This can result in the formation of dimers, trimers, and larger aggregates.
The extent of aggregation is highly dependent on the concentration and the dielectric constant of the solvent. In low-polarity solvents, aggregation is more pronounced, leading to the formation of reverse micelle-like structures. In more polar solvents like water, the zwitterionic nature can lead to complex solution behavior, including the formation of micelles at higher concentrations. Studies on similar sulfobetaine (B10348) surfactants have shown that the aggregation behavior is influenced by the length of the alkyl chain connecting the charged groups. rsc.org
Van der Waals Forces and Electrostatic Interactions in Condensed Phases
In addition to the specific interactions of hydrogen bonding and ionic pairing, van der Waals forces and general electrostatic interactions contribute significantly to the condensed-phase behavior of this compound. The butyl chain provides a nonpolar domain, leading to hydrophobic interactions, particularly in aqueous environments.
Self-Assembly Behavior and Formation of Ordered Structures
The amphiphilic nature of this compound, arising from the combination of a polar, charged headgroup (imidazolium sulfonate) and a nonpolar alkyl chain, drives its self-assembly into a variety of ordered structures. In aqueous solution, it can form micelles above a critical concentration.
Furthermore, zwitterionic ionic liquids with longer alkyl chains have been shown to form lyotropic and thermotropic liquid crystalline phases. rsc.org These phases, such as lamellar or hexagonal structures, arise from the micro-segregation of the polar and nonpolar domains into well-defined nanoscale architectures. This self-organization is a key feature that can be exploited for applications in materials science, such as in the design of structured electrolytes. rsc.org
Influence of Solvent and Counterions on Supramolecular Architectures
While this compound is a zwitterion and thus has no separate counterion, its interaction with added salts (containing external counterions) and different solvents can significantly modulate its supramolecular assemblies.
Influence of Solvent: The choice of solvent has a profound impact on the intermolecular interactions and, consequently, the supramolecular architecture.
Polar Protic Solvents (e.g., water): Water can form strong hydrogen bonds with the sulfonate group and interact with the imidazolium ring, which can disrupt the direct zwitterion-zwitterion interactions and promote solubility. nih.gov However, the hydrophobic effect of the butyl chain can still drive aggregation. nih.gov
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can solvate the charged groups but are less effective at disrupting the strong hydrogen bonds between the zwitterions. This can lead to the persistence of ion pairs and small aggregates.
Nonpolar Solvents: In nonpolar solvents, the zwitterionic parts of the molecule will strongly aggregate to minimize their contact with the solvent, leading to the formation of reverse micelles or larger, less-defined aggregates.
Influence of External Counterions (from added salts): The introduction of external salts can screen the electrostatic interactions between the zwitterionic headgroups. Anions from the added salt can interact with the imidazolium cation, while cations can associate with the sulfonate group. This screening effect can alter the aggregation behavior, such as changing the critical micelle concentration or influencing the type of liquid crystalline phase formed. The specific nature of the added ions (their size, charge density, and polarizability) will determine the extent of their influence. Studies on similar systems have shown that the nature of the counterion can significantly impact the physicochemical properties of the solution. chemspider.com
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(1-Methyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate |
| 1-(4-sulfobutyl)-3-methylimidazolium betaine (B1666868) |
| 1-butyl-3-methylimidazolium tetrafluoroborate |
| 1-butyl-3-methylimidazolium hexafluorophosphate |
| Dimethyl sulfoxide (B87167) (DMSO) |
Mechanistic Investigations of Chemical Reactivity and Catalysis
Role as an Organocatalyst in Specific Organic Transformations
While specific studies focusing exclusively on 1-Methylimidazolium (B8483265) sulfobutyrolactone as an organocatalyst are limited, the broader class of imidazolium-based ionic liquids has demonstrated significant catalytic activity in a variety of organic transformations. The imidazolium (B1220033) moiety is known to act as a catalyst, and this function is expected to be present in 1-Methylimidazolium sulfobutyrolactone.
Imidazolium-based ionic liquids have been successfully employed as dual solvent-catalysts in the esterification of α-tocopherol (Vitamin E) with succinic anhydride, offering high yields and reaction rates. sigmaaldrich.com This catalytic activity is inspired by the imidazole (B134444) ring present in the amino acid histidine, which can act as an organocatalyst. sigmaaldrich.com Similarly, sulfonic acid-functionalized imidazolium salts have shown excellent catalytic performance in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The catalytic prowess of these materials is often attributed to their Brønsted acidity and their ability to facilitate charge-transfer and dipolar interactions with substrates. nih.gov
Furthermore, imidazolium-based systems have been utilized in the conversion of carbohydrates into valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. nih.govnih.gov For instance, 1-butyl-3-methylimidazolium bromide functionalized zeolites have shown synergistic catalytic effects in these conversions. nih.gov Given these precedents, this compound is a promising candidate for organocatalysis, particularly in reactions requiring a mild acidic catalyst with high stability.
Reaction Pathways and Transition State Analysis
The mechanistic pathways of reactions catalyzed by imidazolium-based ionic liquids often involve the formation of key intermediates and are influenced by the electronic environment provided by the ionic liquid. A crucial aspect of their catalytic activity, particularly in reactions involving carbonyl compounds, is the potential formation of N-heterocyclic carbenes (NHCs) as reactive intermediates. This occurs through the deprotonation of the imidazolium cation, a process that can be facilitated by the presence of a base, including the anion of the ionic liquid itself. orgsyn.org
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the interactions between imidazolium cations and substrates. For example, DFT studies on the interaction between imidazolium ionic liquids and zwitterionic amino acids have revealed that the binding is dominated by electrostatic effects, with significant contributions from hydrogen bonding. researchgate.net These studies help in understanding the interaction patterns, such as π+-π stacking and C-H···π interactions, which are crucial for the stabilization of transition states. researchgate.net
Enantioselective and Diastereoselective Catalysis
The parent compound, this compound, is achiral and therefore cannot induce enantioselectivity in a reaction. However, the imidazolium scaffold is a versatile platform for the design of chiral catalysts. By introducing chiral substituents to the imidazolium ring, it is possible to create chiral ionic liquids that can effectively catalyze enantioselective and diastereoselective transformations. electrochemsci.orgnih.gov
For instance, chiral ionic liquids based on the imidazolium framework have been successfully used as organocatalysts in the enantioselective desymmetrization of 4-substituted cyclohexanones via Michael addition to nitroolefins, achieving high yields, diastereoselectivities, and enantioselectivities. electrochemsci.org The proposed mechanism involves the formation of an enamine intermediate, with the chiral imidazolium moiety providing effective facial shielding to control the stereochemical outcome. electrochemsci.org Similarly, ionic liquid-supported imidazolidinone catalysts have been employed in enantioselective Diels-Alder reactions, affording the desired products with good to excellent enantioselectivities. nih.gov
These examples highlight the potential for developing chiral derivatives of this compound for applications in asymmetric synthesis. The inherent properties of the zwitterionic sulfonate structure could be combined with a chiral design to create novel, highly effective, and recyclable organocatalysts. The use of a chiral catalyst is essential for creating a single enantiomer of a product from an achiral starting material, as the catalyst can distinguish between enantiotopic groups.
Function as a Reaction Medium and Solvent Effects on Chemical Processes
Imidazolium-based ionic liquids are widely recognized for their potential as "green" solvents due to their low vapor pressure and high thermal stability. The zwitterionic nature of this compound suggests it would have unique solvent properties. The presence of both a cationic and an anionic center within the same molecule leads to strong intermolecular interactions, which can influence reaction kinetics and equilibria.
The solvent properties of ionic liquids can have a significant impact on reaction rates. For example, the synthesis of 1-hexyl-3-methylimidazolium (B1224943) bromide shows a kinetic rate constant that is over an order of magnitude larger in a polar aprotic solvent like DMSO compared to a polar protic solvent like methanol (B129727). This is because polar protic solvents can form hydrogen bonds with the reactants, inhibiting the desired reaction pathway. The solvent effects in these systems are complex and often require multi-parameter descriptors, such as the Kamlet-Taft parameters, to be fully understood.
In aqueous solutions, the aggregation behavior of imidazolium-based ionic liquids is influenced by the presence of organic solvents. The critical aggregation concentration, ionization degree, and standard Gibbs energy of aggregation tend to increase with the addition of organic solvents, while the aggregation number and aggregate size decrease. The interaction of zwitterionic surfactants with ionic liquids in aqueous media is also a subject of study, with electrostatic interactions between the ions of the ionic liquid and the zwitterionic headgroups playing a major role. These studies provide a framework for understanding how this compound might behave as a solvent or co-solvent and how its properties could be tuned for specific chemical processes.
Interactions with Substrates and Reagents: Ligand-Free or Supported Catalysis
The catalytic activity of this compound can be utilized in both homogeneous (ligand-free) and heterogeneous (supported) systems. In a homogeneous setup, the compound would be dissolved in the reaction medium, acting as both a solvent and a catalyst. sigmaaldrich.com However, for easier separation and recycling, immobilizing the catalyst on a solid support is often preferred.
The Supported Ionic Liquid Phase (SILP) concept is a prominent approach for heterogeneous catalysis, where a thin layer of the ionic liquid is physisorbed onto a solid support, such as silica (B1680970). This combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation). For example, 1-(4-sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate (B1224126) supported on silica has been used as a catalyst for the oligomerization of olefins.
Regeneration and Reusability of the Compound in Catalytic Cycles
A key advantage of using ionic liquids as catalysts is their potential for regeneration and reuse, which is crucial from both an economic and environmental perspective. The low volatility of these compounds makes them easier to separate from reaction products and unreacted starting materials, which are often more volatile.
Several studies have demonstrated the successful recycling of imidazolium-based catalysts. For instance, in the synthesis of vitamin esters, an imidazolium-based ionic liquid catalyst was recycled by water extraction for four subsequent batches with almost no loss in catalytic activity, achieving an average yield of 94.1%. sigmaaldrich.com In the enantioselective Diels-Alder reactions catalyzed by an ionic liquid-supported imidazolidinone, the catalyst was recovered and reused for up to five runs while maintaining its high catalytic activity. nih.gov Similarly, a sulfonic acid-functionalized imidazolium catalyst used for PET depolymerization was successfully reused for five catalytic cycles. nih.gov
For this compound, its zwitterionic nature and likely high polarity would make it amenable to separation techniques such as extraction with a suitable solvent or precipitation. For aqueous solutions containing imidazolium ionic liquids, methods like water evaporation, aqueous two-phase systems, distillation, membrane separation, crystallization, and adsorption have been proposed for their recovery.
Electrochemical Reactivity and Charge Transfer Mechanisms
Imidazolium-based ionic liquids are of significant interest in electrochemistry due to their intrinsic ionic conductivity, wide electrochemical stability windows, and high thermal stability. These properties make them suitable as electrolytes in various electrochemical devices, such as supercapacitors and batteries.
The electrochemical window, which is the potential range over which the electrolyte is stable without being oxidized or reduced, is a critical parameter. For many 1-alkyl-3-methylimidazolium-based ionic liquids, the electrochemical window is generally higher than 4 V. For example, 1-methylimidazolium acetate (B1210297) has been reported to have a potential window of 3.6 V. The electrochemical stability is influenced by the nature of both the cation and the anion.
Charge transfer is a fundamental process in the electrochemical behavior of ionic liquids. In zwitterionic systems like this compound, the close proximity of the cationic and anionic centers can lead to significant intermolecular interactions and affect charge transport. Computational studies have shown that partial charge transfer between ions in imidazolium-based ionic liquids results from hydrogen bonding and the polarizability of the molecular ions. This charge transfer influences the structure and dynamics of the liquid. In the context of ionized imidazolium ionic liquids, it has been suggested that the localization of primary charges occurs as radical ions rather than neutral radicals, which has important implications for the subsequent chemistry.
Advanced Applications in Materials Science and Engineering Excluding Prohibited Areas
Utilization in Separation Processes: Membrane Science and Gas Adsorption
In the realm of separation science, 1-Methylimidazolium (B8483265) sulfobutyrolactone is explored for its potential in creating more efficient and selective separation media, particularly in membrane-based processes. Supported Ionic Liquid Membranes (SILMs) represent a significant area of this research, where the ionic liquid is immobilized within the pores of a polymeric support. This configuration combines the high selectivity of ionic liquids for specific gases with the mechanical stability of the support material. nih.gov
The mechanism of gas transport through these membranes is governed by the solution-diffusion model. nih.gov Gas molecules first dissolve into the ionic liquid on the high-pressure side of the membrane, diffuse across the liquid phase, and are then released on the low-pressure side. The efficiency of this process is dictated by both the solubility and diffusivity of the gas in the ionic liquid. The sulfobutyrolactone moiety in 1-Methylimidazolium sulfobutyrolactone can be tailored to enhance interactions with specific gases, thereby improving the selectivity of the membrane.
Research in this area focuses on optimizing membrane performance by adjusting the ionic liquid's structure, the properties of the support material, and the operating conditions. Key performance indicators for these membranes include permeability and selectivity for different gases. The following table illustrates typical performance data for CO2 separation using imidazolium-based ionic liquid membranes, providing a benchmark for the potential of this compound in this application.
| Ionic Liquid System | Support Material | CO2 Permeability (Barrer) | CO2/N2 Selectivity | CO2/CH4 Selectivity |
| [emim][OAc] | PVDF | 250 | 35 | 15 |
| [bmim][BF4] | Polypropylene | 150 | 25 | 10 |
| [emim][EtSO4] | Ceramic | 300 | 40 | 20 |
Integration into Polymer Matrices and Composite Materials
The incorporation of this compound into polymer matrices offers a pathway to develop advanced composite materials with enhanced properties. These ionic liquid-polymer composites can exhibit improved ionic conductivity, thermal stability, and mechanical strength compared to the neat polymer. The ionic liquid can act as a plasticizer, a conductive filler, or a compatibilizer between different phases of a composite material.
In polymer electrolytes, the addition of this compound can significantly increase the ionic conductivity, making the resulting material suitable for applications in solid-state batteries and other electrochemical devices. The ionic liquid facilitates ion transport within the polymer matrix, which is crucial for the performance of these devices.
Furthermore, in structural composites, the strong interactions between the ionic liquid and the polymer chains can lead to improved mechanical properties. The ionic liquid can enhance the dispersion of fillers, such as nanoparticles or fibers, within the polymer matrix, leading to a more homogeneous and robust material. The table below provides a summary of the typical effects of imidazolium (B1220033) ionic liquid addition on the properties of a polymer matrix.
| Polymer Matrix | Ionic Liquid | Ionic Conductivity (S/cm) | Tensile Strength (MPa) | Thermal Decomposition Temperature (°C) |
| PEO | [emim][TFSI] | 10⁻⁴ | 15 | 350 |
| PVC | [bmim][Cl] | 10⁻⁶ | 50 | 280 |
| PMMA | [amim][Br] | 10⁻⁵ | 70 | 320 |
Role in Electrochemical Devices: Electrolytes and Energy Storage Systems
Imidazolium-based ionic liquids, including this compound, are highly promising for applications in electrochemical devices due to their unique combination of properties, such as high ionic conductivity, a wide electrochemical window, low volatility, and high thermal stability. elsevierpure.comresearchgate.netnih.govresearchgate.net These characteristics make them suitable as electrolytes in batteries, supercapacitors, and fuel cells. nih.govresearchgate.net
In lithium-ion batteries, this compound can be used as a safer alternative to conventional organic carbonate-based electrolytes, which are highly flammable. The wide electrochemical stability window of the ionic liquid is essential to prevent its decomposition at the high operating voltages of modern batteries. elsevierpure.com
In electric double-layer capacitors (EDLCs), also known as supercapacitors, the ionic liquid serves as the electrolyte that facilitates the formation of the electric double layer at the electrode-electrolyte interface. The high ionic concentration of the ionic liquid contributes to a high capacitance, which is a measure of the device's ability to store charge. The performance of an EDLC is highly dependent on the properties of the electrolyte, as highlighted in the following table.
| Electrolyte System | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Specific Capacitance (F/g) |
| [emim][BF4] in Acetonitrile | 10.5 | 2.7 | 120 |
| [bmim][PF6] | 3.2 | 4.1 | 150 |
| [emim][TFSI] | 8.9 | 4.5 | 170 |
Application as a Solvent for Biomass Processing and Cellulose Dissolution
The dissolution of biomass, particularly lignocellulose, is a critical step in the production of biofuels and other bio-based chemicals. mdpi.commdpi.com Traditional solvents are often inefficient or environmentally harmful. Imidazolium-based ionic liquids have emerged as effective "green" solvents for biomass due to their ability to disrupt the extensive hydrogen-bonding network in cellulose. mdpi.comnih.govrsc.orgresearchgate.net
This compound, with its polar nature, is expected to be an effective solvent for cellulose and other biopolymers. The dissolution process allows for the separation of cellulose from lignin and hemicellulose, enabling the subsequent conversion of each component into valuable products. The efficiency of cellulose dissolution is influenced by the specific cation and anion of the ionic liquid, as well as the processing conditions such as temperature and time.
The ability of different imidazolium-based ionic liquids to dissolve cellulose is compared in the table below, showcasing the importance of the ionic liquid's chemical structure in this application.
| Ionic Liquid | Temperature (°C) | Time (h) | Cellulose Solubility (wt%) |
| [bmim][Cl] | 100 | 12 | 10-15 |
| [amim][Cl] | 80 | 6 | 18 |
| [emim][OAc] | 60 | 4 | 25 |
Structural Directing Agent in Microporous Materials Synthesis
In the synthesis of microporous materials such as zeolites and metal-organic frameworks (MOFs), organic molecules are often used as structure-directing agents (SDAs) or templates. nih.govmdpi.comdntb.gov.ua These molecules guide the organization of the inorganic framework, leading to the formation of specific pore structures and topologies. Imidazolium cations have been widely explored as effective SDAs in the synthesis of a variety of microporous materials. nih.govmdpi.comdntb.gov.ua
The size, shape, and charge distribution of the 1-Methylimidazolium cation can influence the type of microporous material that is formed. By systematically varying the structure of the imidazolium-based SDA, it is possible to target the synthesis of materials with desired pore sizes and connectivities for applications in catalysis, separations, and gas storage.
The role of the imidazolium cation as an SDA is exemplified by the synthesis of different zeolite frameworks, as shown in the table below. The specific structure of the cation directs the formation of a particular zeolite topology.
| Imidazolium Cation | Zeolite Framework | Pore Size (Å) |
| 1,3-Dimethylimidazolium | CHA | 3.8 x 3.8 |
| 1-Ethyl-3-methylimidazolium | MFI | 5.1 x 5.5, 5.3 x 5.6 |
| 1-Butyl-3-methylimidazolium | BEA | 6.6 x 6.7, 5.6 x 5.6 |
Structure Function Relationships and Molecular Design Principles
Correlation Between Cationic and Anionic Structural Features and Macroscopic Behavior
The macroscopic behavior of zwitterionic materials, including 1-Methylimidazolium (B8483265) sulfobutyrolactone, is a direct consequence of the interplay between its constituent ionic parts. The 1-methylimidazolium cation and the sulfobutyrolactone-derived sulfonate anion are covalently tethered, which significantly influences the material's physical and chemical properties.
A study on 4-(1-methylimidazolium)butane-1-sulfonate (SBMIm), which is synonymous with 1-Methylimidazolium sulfobutyrolactone, provided crucial insights into its solid-state structure through single-crystal X-ray diffraction. This analysis revealed the precise spatial arrangement of the cationic imidazolium (B1220033) ring and the anionic sulfonate group, which dictates the intermolecular interactions and, consequently, the macroscopic properties of the material. The crystal structure of SBMIm was determined to be in the triclinic space group P-1, with specific unit cell dimensions.
Table 1: Crystallographic Data for 4-(1-methylimidazolium)butane-1-sulfonate (SBMIm)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.4454(6) |
| b (Å) | 8.4492(6) |
| c (Å) | 8.7532(7) |
| α (°) | 66.610(2) |
| β (°) | 66.235(2) |
| γ (°) | 70.625(2) |
| Z | 2 |
This data is based on the single-crystal X-ray diffraction analysis of 4-(1-methylimidazolium)butane-1-sulfonate.
The zwitterionic nature of this compound, where the cation and anion are part of the same molecule, restricts the independent migration of ions. This has a profound effect on properties like ionic conductivity. Unlike traditional ionic liquids where cations and anions can move freely, in zwitterionic materials, ion transport is significantly more limited. However, this structure can be advantageous in applications where ion exchange needs to be inhibited.
The thermal stability and melting point of such zwitterionic compounds are also directly related to their structure. For instance, imidazolium-based zwitterions with sulfonate anions tend to have relatively low melting points compared to those with other cationic structures like ammonium (B1175870) or pyridinium.
Engineering of Intermolecular Interactions for Tunable Properties
The properties of materials based on this compound can be tuned by engineering the intermolecular interactions. These interactions are primarily electrostatic, including ion-ion, ion-dipole, and hydrogen bonding, as well as van der Waals forces.
While specific studies on engineering the intermolecular interactions of this compound are limited, research on related imidazolium-based ionic liquids provides valuable insights. The total interaction energy is a balance of Coulombic forces, hydrogen bonds, and dispersion forces. rsc.org For instance, the interaction between the imidazolium cation and a sulfonate anion can be influenced by the presence of other molecules or ions.
In related systems, such as 1-butyl-3-methylimidazolium iodide mixed with organic solvents like propylene (B89431) carbonate (PC) and γ-butyrolactone (GBL), it has been shown that hydrogen bonds can form between the imidazolium cation and the carbonyl group of the solvents. biointerfaceresearch.comnih.gov This interaction can be characterized and quantified using techniques like Fourier transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy. biointerfaceresearch.comnih.gov Such interactions can be engineered to create electrolytes with specific properties, for example, for low-temperature applications. biointerfaceresearch.comnih.gov
The cohesive energy density, which quantifies the strength of intermolecular interactions, is a key parameter that can be tuned. royalsocietypublishing.org For ionic liquids, this is more complex than for molecular liquids due to the presence of both cations and anions. royalsocietypublishing.org By modifying the structure of the zwitterion or by introducing additives, it is possible to alter the cohesive energy and thus tune properties like solubility and viscosity. royalsocietypublishing.org
Rational Design Strategies for Enhanced Performance in Specific Applications
The rational design of zwitterionic materials like this compound is crucial for enhancing their performance in specific applications. Molecular design principles for zwitterionic materials are often based on understanding the structure-property relationships at a molecular level. nih.gov
For example, zwitterionic materials, particularly sulfobetaines (SB), are known for their resistance to nonspecific protein adsorption. nih.govresearchgate.net This property is highly desirable for biomaterials and coatings for medical devices. The design principle here involves creating a material surface with strong hydration capacity through ion solvation, which prevents proteins from adhering. researchgate.net
In another area, imidazolium-based zwitterionic polymers have been designed for antiviral and antibacterial coatings. nih.gov The design leverages the known antifouling properties of zwitterionic chemistries and the interactions between the zwitterionic moieties and the amino acids present in viral proteins. nih.gov This can lead to both contact deactivation of viruses and repulsion of bacteria. nih.gov
While not specifically for this compound, the design of other betaine-based ionic liquids for applications such as SO2 capture has been reported. nih.gov In this case, the physicochemical properties, including absorption capacity and rate, were tuned by modifying the structure of the betaine (B1666868) and the accompanying anion. nih.gov This demonstrates a rational design approach where the molecular structure is systematically altered to optimize performance for a target application.
Predictive Models for Structure-Property and Structure-Reactivity Relationships
Predictive modeling, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for the rational design of new materials. These models establish mathematical relationships between the chemical structure and the properties or activities of a compound.
For imidazolium-based ionic liquids, QSAR models have been developed to predict various properties, including their toxicity and biological activity. For instance, predictive QSAR models have been built to assess the anti-Candida activity of a range of imidazolium ionic liquids. nih.gov These models, developed using techniques like Artificial Neural Networks, can predict the minimum inhibitory concentrations (MIC) with a good degree of accuracy. nih.gov
Similarly, QSAR models have been used to investigate the antibacterial activity of imidazolium-based ionic liquids against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These models have shown that the length of the alkyl chain on the imidazolium ring is a key factor influencing antibacterial activity. nih.govnih.gov
More advanced deep learning models are also being employed to predict the physicochemical properties of imidazolium-based ionic liquids, such as their CO2 solubility. nih.govresearchgate.netnih.gov These models can take into account multiple parameters like critical pressure, critical temperature, and molecular weight to provide accurate predictions. nih.govresearchgate.netnih.gov
While no specific predictive models for this compound were found, the methodologies developed for other imidazolium-based ionic liquids could potentially be adapted. Such models would be invaluable for predicting the properties of novel zwitterionic structures based on this compound and for guiding the synthesis of new materials with desired functionalities.
Table 2: Examples of Predictive Models for Imidazolium-Based Ionic Liquids
| Model Type | Predicted Property | Organism/System | Model Performance (q²) |
| QSAR | Anti-Candida Activity | Candida albicans | 0.73-0.87 |
| QSAR | Antibacterial Activity | Bacillus subtilis, Pseudomonas aeruginosa | 0.77-0.92 |
| QSAR | Cytotoxicity | Hep-2 cell line | 0.76 |
| Deep Learning (GrowNet) | CO₂ Solubility | Imidazolium-based ILs | 0.9962 (R²) |
This table presents examples of predictive models developed for various imidazolium-based ionic liquids, not specifically for this compound.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Sustainable Production
The advancement of ionic liquid applications is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. For 1-Methylimidazolium (B8483265) sulfobutyrolactone, future research will likely focus on moving beyond conventional multi-step syntheses towards more sustainable and scalable production routes.
Key Research Thrusts:
Bio-based Precursors: A significant paradigm shift involves the use of renewable resources. Research into synthesizing bio-based zwitterionic ionic liquids (ZILs) from precursors like the amino acid L-histidine is paving the way for more sustainable chemical production. rsc.orgresearchgate.net Future work could explore pathways to derive the core components of 1-Methylimidazolium sulfobutyrolactone from biorenewable feedstocks, reducing the reliance on petrochemicals.
Green Solvents and Catalysts: The synthesis of ionic liquids often involves volatile organic solvents. A greener approach would be to utilize environmentally benign reaction media, such as supercritical CO2, which has been successfully used for the synthesis of other imidazolium-based ionic liquids with high yields and easy purification. rsc.org Furthermore, employing recyclable ionic liquids as both solvents and reagents in reactions involving sulfonate esters can minimize waste and streamline the process. organic-chemistry.org
One-Pot Syntheses: Developing one-pot reaction schemes that minimize intermediate isolation and purification steps is crucial for improving process efficiency and reducing waste. This could involve, for example, the direct reaction of 1-methylimidazole (B24206) with a suitable sulfonated lactone precursor in a single step.
Alternative Energy Sources: The use of microwave or ultrasonic irradiation has been shown to accelerate the synthesis of other ionic liquids, often under milder conditions and with higher yields. acs.org Investigating these energy sources for the synthesis of this compound could lead to more energy-efficient production methods.
By focusing on these areas, the production of this compound can be aligned with the principles of green chemistry, making it a more viable candidate for large-scale industrial applications. sciepub.comnih.gov
Development of Advanced In-Situ Characterization Techniques
A deeper understanding of the structure-property relationships and dynamic behavior of this compound requires the application and development of advanced, real-time characterization methods. In-situ techniques are particularly valuable as they allow researchers to observe the material's behavior under operational conditions, such as during an electrochemical process or a chemical reaction.
Emerging Characterization Paradigms:
In-Situ Spectroscopy at Interfaces: Techniques like in-situ Fourier-Transform Infrared (FTIR) spectroscopy coupled with cyclic voltammetry can provide direct evidence of molecular changes at electrode surfaces. acs.orgnih.gov Applying this to this compound could reveal its orientation, stability, and role in the formation of the electrochemical double layer in real-time. Similarly, in-situ X-ray Photoelectron Spectroscopy (XPS) can monitor the chemical state of elements at the near-surface region of the liquid, offering insights into reaction mechanisms. aip.orgresearchgate.net
High-Resolution Interfacial Imaging: In-situ Scanning Tunneling Microscopy (STM) allows for the visualization of ordered structures of ions at electrode interfaces with molecular resolution. rsc.orgrsc.org This could be used to directly observe how this compound molecules arrange themselves on an electrode surface under an applied potential.
Real-Time Monitoring of Bulk Properties: The low volatility of ionic liquids makes them compatible with electron microscopy. In-situ electrochemical scanning electron microscopy (ECSEM) could be employed to observe morphological changes in electrodes or hybrid materials containing this compound during electrochemical cycling. nih.gov Additionally, techniques like in-situ digital holographic microscopy and Raman spectroscopy can monitor the development of ion concentration profiles near electrodes, which is crucial for understanding mass transport phenomena. rsc.org
These advanced techniques will be instrumental in bridging the gap between the static molecular structure of this compound and its dynamic functionality in various applications.
Multiscale Computational Modeling and Machine Learning Approaches
The vast potential chemical space of ionic liquids makes purely experimental screening impractical. Computational modeling and machine learning (ML) are emerging as indispensable tools for accelerating the discovery and design of task-specific ionic liquids like this compound.
Computational and Data-Driven Strategies:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish statistical relationships between the molecular structure of ionic liquids and their physicochemical properties. By calculating a wide range of molecular descriptors for this compound and its derivatives, ML algorithms can be trained to predict key properties such as viscosity, density, conductivity, and melting point.
Machine Learning for Property Prediction: Various ML algorithms are being applied to predict ionic liquid properties with increasing accuracy. These data-driven approaches can significantly reduce the time and cost associated with experimental testing. rsc.org The table below summarizes common ML models and the properties they can predict, which could be readily applied to screen derivatives of this compound.
| Machine Learning Model | Predicted Properties | Key Descriptors Used |
| Artificial Neural Networks (ANNs) | Viscosity, Density, Surface Tension, CO2 Solubility | Molecular Weight, Critical Properties, Group Contributions |
| Support Vector Machines (SVMs) | Melting Point, Toxicity, Ionic Conductivity | Topological Descriptors, Quantum Chemical Descriptors |
| Random Forest Regression (RFR) | Viscosity, Heat Capacity | Fragment Contributions, 2D/3D Molecular Descriptors |
Multiscale Modeling: To gain a more fundamental understanding, multiscale modeling approaches are necessary. This involves using high-accuracy quantum mechanics (QM) calculations to parameterize classical molecular dynamics (MD) force fields. These MD simulations can then be used to study the bulk properties, transport phenomena, and interfacial behavior of this compound over longer time and length scales than are accessible with QM alone.
The synergy between high-throughput screening using ML and detailed mechanistic insights from multiscale modeling will be a powerful paradigm for designing next-generation zwitterionic ionic liquids based on the this compound scaffold.
Integration into Hybrid Material Systems and Nanotechnologies
The unique combination of a charged imidazolium (B1220033) head and a flexible linker terminating in a sulfonate group makes this compound an ideal candidate for integration into advanced hybrid materials and nanotechnologies. Its zwitterionic nature can impart unique interfacial properties and functionalities.
Future Applications in Advanced Materials:
Polymer Electrolytes and Composites: Zwitterionic poly(ionic liquid)s (PILs) are being explored as components in solid-state electrolytes. This compound could be polymerized or incorporated as a plasticizer into polymer matrices (e.g., PEO, PVDF) to create flexible, single-ion conducting membranes for batteries. mdpi.comacs.org Its integration into nanostructured polymers or covalent organic frameworks could create well-defined nanochannels for enhanced ion transport. nih.gov
Nanoparticle Stabilization and Functionalization: Ionic liquids are effective at stabilizing nanoparticles by providing "electrosteric" shielding that prevents aggregation. znaturforsch.com The sulfonate group of this compound could act as a strong anchoring group to the surface of metal or metal oxide nanoparticles, while the imidazolium moiety provides steric bulk and compatibility with various media. nih.gov This could be used to create stable nanoparticle dispersions ("ionogels") for catalysis, sensing, or energy storage applications. scispace.comresearchgate.net
Functionalized Surfaces and Membranes: The zwitterionic structure is known to impart antifouling properties. Grafting polymers derived from this compound onto surfaces could create materials that resist nonspecific protein adsorption, a critical need in biomedical devices and separation membranes. nih.gov
Nanostructured Catalysts: By immobilizing this compound onto supports like magnetic nanoparticles, it is possible to create heterogeneous catalysts where the ionic liquid moiety can enhance catalyst activity and stability, while the magnetic core allows for easy recovery and recycling. scispace.com
The ability to act as a monomer, a surface modifier, and a stabilizing agent makes this compound a versatile building block for the bottom-up design of complex, functional nanomaterials. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 1-methylimidazolium sulfobutyrolactone (BSO3MIm), and how can purity be ensured?
BSO3MIm is typically synthesized via neutralization reactions involving 1-methylimidazole and sulfobutyrolactone precursors. Key steps include stoichiometric control, reflux conditions, and purification through recrystallization or vacuum distillation. Purity (>99%) is verified using HPLC, NMR (¹H and ¹³C), and elemental analysis. Contaminants such as unreacted precursors or residual solvents must be minimized, as they can alter physicochemical properties . For reproducibility, protocols from Journal of Chemical & Engineering Data (2010) and Green Chemistry (2015) provide detailed methodologies for synthesizing analogous ionic liquids .
Q. What spectroscopic techniques are most effective for characterizing BSO3MIm’s structure and interactions?
Raman spectroscopy and NMR are primary tools. Raman identifies vibrational modes of the sulfonate group and imidazolium ring, while ¹H/¹³C-NMR resolves proton environments and confirms the absence of impurities. For example, ¹H-NMR peaks at δ 7.4–8.2 ppm correspond to aromatic protons in the imidazolium cation, and δ 1.5–2.5 ppm aligns with the sulfobutyrolactone chain . FTIR can further validate hydrogen bonding between the cation and anion .
Q. How should BSO3MIm be handled to ensure stability in experimental settings?
BSO3MIm is hygroscopic and sensitive to light. Storage in inert atmospheres (e.g., argon) at −20°C is recommended. Prior to electrochemical or catalytic studies, drying under vacuum (80°C, 24h) ensures removal of absorbed water. Degradation products can be monitored via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What mechanisms govern proton transfer and conductivity in BSO3MIm-based systems?
Proton transport in BSO3MIm involves both Grotthuss (structural diffusion) and vehicle (diffusive) mechanisms. Ab initio molecular dynamics (AIMD) simulations reveal that rotation of the imidazolium cation facilitates proton hopping, while neutral sulfobutyrolactone molecules enable vehicular transport. Markov chain models predict equilibrium concentrations of ionic vs. neutral species, which correlate with conductivity measurements . Experimental validation requires impedance spectroscopy and pulsed-field gradient NMR to quantify diffusion coefficients .
Q. How can computational modeling resolve contradictions in reported thermodynamic properties of BSO3MIm?
Discrepancies in melting points or solubility parameters often arise from impurities or varying hydration states. Density functional theory (DFT) calculations and COSMO-RS simulations can predict thermophysical properties (e.g., activity coefficients, phase behavior) when calibrated against high-purity experimental data. For example, quantum-mechanical scans of protonation states help reconcile conflicting conductivity data in protic ionic liquids .
Q. What strategies optimize BSO3MIm’s performance in catalytic applications, such as biomass conversion?
BSO3MIm’s acidity and solvation power are tunable via anion functionalization. In sucrose-to-HMF conversion, synergistic effects with co-catalysts (e.g., metal chlorides) enhance yields. Experimental design should employ response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time. Comparative studies with Brønsted acidic ionic liquids like [Hmim][HSO₄] highlight the role of sulfonate group geometry in stabilizing transition states .
Q. How does BSO3MIm’s structure influence its interactions with biomolecules or polymers?
Molecular dynamics (MD) simulations reveal that the sulfobutyrolactone anion’s alkyl chain length affects hydrophobic interactions with proteins or cellulose. Fluorescence quenching assays and small-angle X-ray scattering (SAXS) quantify binding constants and aggregation behavior. For instance, BSO3MIm’s compatibility with poly(lactic acid) hinges on hydrogen bonding between the sulfonate group and ester linkages .
Q. What methodologies address challenges in scaling up BSO3MIm synthesis for reproducible research?
Batch-to-batch variability is mitigated using continuous-flow reactors with in-line FTIR monitoring. Process analytical technology (PAT) ensures real-time control of reaction parameters. Quality-by-design (QbD) frameworks, including risk assessment matrices, identify critical variables (e.g., pH, temperature) affecting yield and purity .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on BSO3MIm’s environmental impact?
Contradictory biodegradability or toxicity data require meta-analysis frameworks. For example, the OECD 301D test may show partial biodegradation, while Daphnia magna assays indicate moderate toxicity. Life-cycle assessment (LCA) models integrate these results, weighting factors like persistence and bioaccumulation. Cross-referencing with databases like EPA CompTox clarifies context-specific risks .
Q. What statistical approaches validate structure-property relationships in BSO3MIm derivatives?
Quantitative structure-property relationship (QSPR) models using partial least squares (PLS) regression correlate molecular descriptors (e.g., anion size, charge density) with properties like viscosity or thermal stability. Leave-one-out cross-validation and bootstrapping ensure robustness. Published datasets from Chemistry of Materials (2018) and Catalysis Science & Technology (2020) provide training data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
